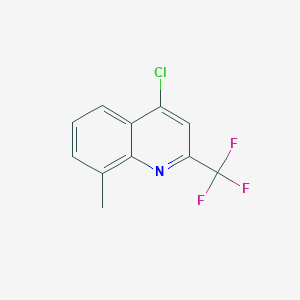

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C11H7ClF3N . The molecular weight is 245.63 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has low solubility in water .Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline and its derivatives have been a focal point in synthetic chemistry due to their versatile applications. Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by using 4-chloro-2-methyl-3-nitroquinolines as precursors. This synthesis pathway highlights the role of these compounds in creating complex quinoline structures, potentially leading to new pharmacological agents with chemotherapeutic value. The study emphasized the synthesis of fused heterocycles on the quinoline ring, indicating the compound's significance in the development of novel heterocyclic chemistry (Khodair et al., 1999).

Antimicrobial Activity

Quinolines, including this compound, have demonstrated a wide spectrum of biodynamic activities and are used as potent therapeutic agents. Viral J. Faldu et al. (2014) discussed the synthesis and in vitro antimicrobial assay of quinoline derivatives, reinforcing the compound's relevance in developing new antimicrobial agents. This study signifies the compound's potential in contributing to the fight against microbial resistance, a pressing concern in modern medicine (Faldu et al., 2014).

Antimalarial and Antitumor Applications

The modification of quinoline structures, such as this compound, plays a significant role in designing antimalarial and antitumor drugs. Angel H. Romero (2019) provided a comprehensive review of the role of trifluoromethyl substitution in the design of antimalarial quinolones, indicating the critical role these derivatives play in developing novel antimalarial agents to combat resistance. Furthermore, the review highlighted the significance of substitutions on the quinoline core, such as trifluoromethyl groups, in enhancing antimalarial responses against resistant strains (Romero, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline are currently unknown. This compound is a unique chemical used in early discovery research

Mode of Action

It’s known that the quinoline core is a vital structure in medicinal chemistry due to its wide spectrum of biological activity .

Biochemical Pathways

Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are yet to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, ingestion, and inhalation. It’s also advised to protect the compound from moisture

Properties

IUPAC Name |

4-chloro-8-methyl-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYTYFOXVYEJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575954 |

Source

|

| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-25-3 |

Source

|

| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.